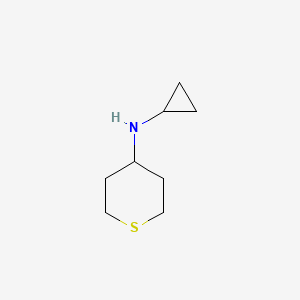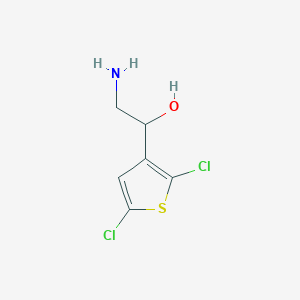
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is a chemical compound that belongs to the class of benzodioxins Benzodioxins are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by the introduction of a methanethiol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The methanethiol group can be introduced using thiolating agents such as thiourea or sodium hydrosulfide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or Grignard reagents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated benzodioxin derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit certain enzymes involved in bacterial and fungal growth.
Receptor Binding: Potential to bind to specific receptors in the body, influencing biological processes.
Oxidative Stress: May induce oxidative stress in microbial cells, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,3-Dihydro-1,4-benzodioxin-6-yl)methanethiol
- (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- (8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylamine
Uniqueness
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is unique due to the presence of both a bromine atom and a methanethiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C9H9BrO2S |
|---|---|
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanethiol |
InChI |
InChI=1S/C9H9BrO2S/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h3-4,13H,1-2,5H2 |
InChI-Schlüssel |
WNZHLAZOZPVEAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=C(C=C2Br)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
amine](/img/structure/B15274584.png)

![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)
![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274629.png)
amine](/img/structure/B15274631.png)


![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
